molecular formula C8H8Cl2O3S B2464792 2,3-Dichlorophenylsulfonylethanol CAS No. 688763-03-3

2,3-Dichlorophenylsulfonylethanol

Cat. No.: B2464792
CAS No.: 688763-03-3
M. Wt: 255.11
InChI Key: MWJZTCGSINHMST-UHFFFAOYSA-N
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Description

2,3-Dichlorophenylsulfonylethanol is a specialized organic compound of significant interest in research and development, particularly in medicinal and synthetic chemistry. This molecule features a 2,3-dichlorophenyl group linked to an ethanol chain terminated with a sulfonyl group. The sulfonyl moiety is a key functional group in organic synthesis, often used to create sulfonamide derivatives, which are a prominent class in pharmaceutical agents . Chlorinated aromatic compounds, like the 2,3-dichlorophenyl group in this molecule, are widely recognized for their prevalence and importance in drug discovery, with many FDA-approved drugs containing chlorine atoms to optimize potency and pharmacokinetic properties . The synthesis of such sulfonylethanol derivatives often involves multi-step routes, which may include the chlorosulfonation of precursor molecules or the oxidation of corresponding thiols . As a building block, this compound can be utilized in the design and synthesis of novel compounds for various biological evaluations. Researchers value this compound for its potential in creating targeted molecular structures. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. It must not be used for personal or veterinary purposes. Researchers can rely on the high purity and quality of this reagent to advance their investigative work in chemical and pharmaceutical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,3-dichlorophenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c9-6-2-1-3-7(8(6)10)14(12,13)5-4-11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZTCGSINHMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Representation of 2,3 Dichlorophenylsulfonylethanol

The systematic name for this compound is 2-[(2,3-dichlorophenyl)sulfonyl]ethanol. Its chemical structure consists of a benzene (B151609) ring substituted with two chlorine atoms at the 2 and 3 positions. This dichlorophenyl group is attached to a sulfonyl group (SO₂), which in turn is bonded to an ethanol (B145695) backbone. The molecular formula for 2,3-Dichlorophenylsulfonylethanol is C₈H₈Cl₂O₃S, and it has a molecular weight of 255.12 g/mol . chemicalbook.com

Interactive Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈Cl₂O₃S
Molecular Weight255.12 g/mol chemicalbook.com
CAS Number688763-03-3 chemicalbook.com
Canonical SMILESC1=CC(=C(C(=C1)S(=O)(=O)CCO)Cl)Cl

Contextualization Within Dichlorinated Aromatic Compounds and Sulfonylethanol Derivatives

2,3-Dichlorophenylsulfonylethanol belongs to two significant classes of organic compounds: dichlorinated aromatic compounds and sulfonylethanol derivatives.

Dichlorinated Aromatic Compounds: These are aromatic hydrocarbons containing two chlorine atoms attached to the benzene (B151609) ring. The position of the chlorine atoms on the ring significantly influences the compound's reactivity and physical properties. Dichlorobenzenes, for instance, are used as solvents and intermediates in the synthesis of pesticides and other chemicals. The presence of chlorine atoms on the aromatic ring generally increases the compound's stability and resistance to oxidation. wikipedia.org

Sulfonylethanol Derivatives: The sulfonylethanol moiety consists of a sulfonyl group attached to an ethanol (B145695) molecule. The sulfonyl group (R-S(=O)₂-R') is a key functional group in organosulfur chemistry, found in compounds known as sulfones. wikipedia.orgwikipedia.org This group is known for its electron-withdrawing nature and its ability to form strong hydrogen bonds, which can influence the solubility and reactivity of the molecule. fiveable.menih.gov Sulfonic acids and their derivatives are widely used as catalysts, detergents, and in the synthesis of pharmaceuticals. britannica.com

Significance of Sulfonyl and Halogenated Aromatic Moieties in Organic Synthesis

The combination of a sulfonyl group and a halogenated aromatic ring in a single molecule provides a versatile platform for organic synthesis.

Sulfonyl Group: The sulfonyl group is a powerful electron-withdrawing group, which can activate or deactivate the aromatic ring towards certain reactions. fiveable.me It can also serve as a leaving group in nucleophilic substitution reactions. Furthermore, the sulfonyl group's ability to stabilize adjacent negative charges is a valuable tool in the formation of new carbon-carbon bonds. Sulfonyl-containing compounds are prominent in medicinal chemistry due to their diverse biological activities. fiveable.menih.gov

Halogenated Aromatic Moieties: Halogen atoms on an aromatic ring are important functional groups in organic synthesis. numberanalytics.comyoutube.com They can be introduced via electrophilic aromatic substitution reactions. wikipedia.org The carbon-halogen bond can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the construction of complex organic molecules. Halogenated aromatic compounds are also used as intermediates in the production of pharmaceuticals and agrochemicals. numberanalytics.com The reactivity of halogens in these reactions generally decreases down the group, from fluorine to iodine. numberanalytics.com

Computational and Theoretical Chemistry Studies of 2,3 Dichlorophenylsulfonylethanol

Molecular Orbital Theory and Electronic Structure Calculations

No published studies were found that specifically detail the frontier molecular orbitals (HOMO-LUMO) analysis or the charge distribution and electrostatic potentials of 2,3-Dichlorophenylsulfonylethanol.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis and potential energy landscapes of this compound.

Reaction Pathway Modeling and Transition State Computations

Specific reaction pathway modeling and transition state computations for this compound have not been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Descriptors (Excluding Biological Contexts)

A search for studies calculating the non-biological QSAR descriptors for this compound did not yield any results.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no available molecular dynamics simulation studies that focus on the intermolecular interactions of this compound.

Applications of 2,3 Dichlorophenylsulfonylethanol in Advanced Chemical Synthesis

Role as a Building Block in Complex Organic Molecule Synthesis

There is currently no available scientific literature detailing the specific use of 2,3-Dichlorophenylsulfonylethanol as a building block in the synthesis of complex organic molecules. The presence of a hydroxyl group and a sulfonyl group suggests it could theoretically participate in various chemical reactions. For instance, the hydroxyl group could be a precursor for esterification or etherification, while the sulfonyl group could act as a leaving group or be involved in reactions targeting the formation of sulfone-containing molecules. However, no specific examples or research studies have been published to substantiate these potential applications.

Precursor for Sulfonyl-Containing Fine Chemicals

While the structure of this compound inherently makes it a sulfonyl-containing compound, no studies were found that describe its use as a precursor for other, more complex fine chemicals containing the sulfonyl moiety. The broader class of sulfonyl-containing compounds is significant in medicinal chemistry and material science, but the specific contribution of this molecule as a starting material is not documented.

Intermediate in the Synthesis of Optically Active Compounds

The synthesis of optically active compounds often involves chiral catalysts or starting materials. This compound is an achiral molecule, and there is no published research indicating its use as a racemic mixture for resolution or as a substrate in asymmetric synthesis to produce optically active compounds.

Utilisation in Material Science and Polymer Chemistry

The investigation into the applications of this compound in material science and polymer chemistry also yielded no specific research findings.

Incorporation into Polymeric Structures for Specific Functionalities

The incorporation of halogenated or sulfone-containing monomers into polymers can impart specific properties such as flame retardancy, thermal stability, or modified solubility. Theoretically, the hydroxyl group of this compound could be used for polymerization reactions, such as in the formation of polyesters or polyurethanes. The dichloro- and sulfonyl- groups would then be incorporated as pendant groups on the polymer chain. However, no patents or research articles were found that describe the synthesis or characterization of polymers derived from this specific monomer.

Role in the Development of Advanced Solvents or Reagents

The physical and chemical properties of this compound, such as its polarity and potential for hydrogen bonding, could make it a candidate for use as a specialized solvent or reagent. However, there is no data available on its solvent properties or its application as a reagent in any specific chemical transformation.

Applications in Non-Biological Chemical Sensing or Responsive Materials

No information is available in the scientific literature regarding the use of this compound in the development of non-biological chemical sensors or responsive materials, such as mechanoresponsive polymers.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Syntheses for Chiral Analogs

The presence of a stereocenter at the carbon bearing the hydroxyl group in 2,3-dichlorophenylsulfonylethanol opens the door to the synthesis of chiral analogs. The development of stereoselective synthetic methods is paramount, as different enantiomers of a molecule can exhibit distinct biological activities and material properties. Future research should focus on asymmetric reduction of the corresponding ketone precursor, 2,3-dichlorophenylsulfonyl ethyl ketone, using chiral catalysts. Both enzymatic and organometallic catalytic systems could be explored. For instance, the use of chiral borane (B79455) reagents or transfer hydrogenation with catalysts based on ruthenium or rhodium complexes bearing chiral ligands could provide efficient routes to enantiomerically enriched (R)- and (S)-2,3-dichlorophenylsulfonylethanol. The successful development of such methods would be a critical step in evaluating the stereospecific interactions of these analogs in various applications.

Investigation of Green Catalytic Transformations Involving the Compound

In an era of increasing environmental consciousness, the development of green and sustainable chemical processes is a primary goal. Future research on this compound should include its use in green catalytic transformations. Investigations could explore its potential as a substrate or a catalyst in reactions that adhere to the principles of green chemistry, such as high atom economy, use of renewable feedstocks, and mild reaction conditions. For example, the hydroxyl group could be a handle for catalytic C-O bond-forming reactions, or the entire molecule could be evaluated for its catalytic activity in specific transformations. The use of heterogeneous catalysts, which can be easily separated and recycled, would be a particularly valuable avenue of research.

Advanced Spectroscopic Characterization Under Operando Conditions

To fully understand the behavior of this compound in reactive environments, advanced spectroscopic characterization under operando conditions is essential. This involves monitoring the compound and its transformations in real-time as a reaction is occurring. Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could provide invaluable mechanistic insights. For instance, operando spectroscopy could be used to study the kinetics and mechanism of its synthesis or its degradation pathways under specific catalytic conditions. This level of detailed understanding is crucial for process optimization and the rational design of new applications.

Exploration of Alternative Reactivity Modes and Mechanistic Pathways

The chemical structure of this compound suggests several potential reactivity modes that warrant exploration. Beyond simple functional group transformations, researchers could investigate more complex and novel mechanistic pathways. For example, the sulfonyl group could act as a leaving group in substitution or elimination reactions, or the aromatic ring could undergo further functionalization through electrophilic or nucleophilic aromatic substitution. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict and understand these alternative reactivity modes, guiding experimental design and leading to the discovery of new synthetic methodologies.

Rational Design of Novel Materials Incorporating this compound Substructures

The unique combination of a dichlorinated phenyl ring and a sulfonyl ethanol (B145695) moiety makes this compound an attractive building block for the rational design of novel materials. The presence of chlorine atoms can enhance thermal stability and flame retardancy, while the sulfonyl group can contribute to specific intermolecular interactions and electronic properties. Future research could focus on incorporating this substructure into polymers, metal-organic frameworks (MOFs), or functional dyes. The resulting materials could exhibit interesting properties for applications in electronics, separations, or sensing. A systematic investigation into the structure-property relationships of such materials will be key to unlocking their potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dichlorophenylsulfonylethanol with high purity?

  • Methodological Answer : A multi-step synthesis involving sulfonylation of 2,3-dichlorophenol followed by ethanol coupling is commonly employed. For example, adapt procedures from sulfone synthesis (e.g., refluxing with sulfonating agents like chlorosulfonic acid under inert atmosphere) . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and verify purity via HPLC (>98%) .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodological Answer : Use PPE including nitrile gloves, lab coats, and safety goggles (S37/39) . Work in a fume hood to avoid inhalation (PAC-1: 2.1 mg/m³) . Store in airtight containers away from oxidizing agents. In case of spills, absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated DMSO to confirm sulfonylethanol linkage (e.g., δ ~3.7 ppm for –CH2OH, δ ~130-150 ppm for aromatic Cl substituents) .
  • Mass Spectrometry : ESI-MS for molecular ion detection (expected [M+H]⁺ ~250-300 m/z).
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~3400 cm⁻¹ (O-H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Cross-validate findings using multiple models (e.g., in vitro cytotoxicity assays + in vivo zebrafish studies) and reconcile discrepancies via meta-analysis. For example, conflicting EC50 values may arise from solvent effects (DMSO vs. ethanol); standardize protocols per OECD Guidelines . Reference EPA/NIST databases for environmental fate data .

Q. What strategies optimize the detection of this compound in environmental matrices?

  • Methodological Answer : Use SPE (solid-phase extraction) with C18 cartridges for sample prep, followed by GC-MS (SIM mode for m/z 162.99 [M-Cl]⁺) or HPLC-PDA (λ = 280 nm). Calibrate with certified standards (e.g., 2,3-Dichlorophenol at 2 µg/mL as a proxy ). Spike-and-recovery experiments in soil/water matrices ensure method accuracy (target recovery: 85-115%) .

Q. How can computational modeling elucidate the reaction mechanisms involving this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map energy profiles for sulfonylation or hydrolysis pathways. Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions) . Use Gaussian or ORCA software for trajectory analysis.

Q. What are the best practices for assessing environmental degradation pathways?

  • Methodological Answer : Conduct photolysis studies (UV light, λ = 254 nm) and biodegradation assays (OECD 301F) to identify breakdown products (e.g., 2,3-dichlorophenol). Quantify intermediates via LC-QTOF-MS and compare with EPA’s ToxCast database for ecological risk assessment .

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